molecular formula C18H27N3O3 B7918060 [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester

Cat. No.: B7918060
M. Wt: 333.4 g/mol
InChI Key: BNZDRSONGCVXHO-LBAUFKAWSA-N
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Description

[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a piperidine-derived compound featuring a benzyl ester group, a methyl carbamate moiety, and an (S)-2-amino-propionyl substituent. Its molecular weight is approximately 319.40 g/mol (exact value inferred from structurally similar analogs) . The compound’s structure includes:

  • A piperidine ring (6-membered nitrogen-containing heterocycle).
  • A methyl-carbamic acid benzyl ester group at the piperidin-2-ylmethyl position.

This compound has been explored in pharmaceutical and agrochemical research, though it is currently listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O3/c1-14(19)17(22)21-11-7-6-10-16(21)12-20(2)18(23)24-13-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,19H2,1-2H3/t14-,16?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNZDRSONGCVXHO-LBAUFKAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCCC1CN(C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a complex organic molecule with significant biological activity. Its structure includes a piperidine ring, an amino acid derivative, and a carbamate ester, which contribute to its potential applications in biochemistry and pharmacology.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanism of action can be summarized as follows:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit specific enzymes, particularly N-acylamide hydrolases (NAAA), which are involved in pain and inflammation pathways. For instance, it showed an IC50 value of 127 nM in inhibiting rat NAAA, indicating potent biological activity .
  • Protein Binding : Its unique structural features allow it to form stable complexes with proteins, which is crucial for biochemical assays and therapeutic applications.

Table 1: Biological Activity Profile

Activity TypeTargetIC50 ValueReference
Enzyme InhibitionNAAA127 nM
Protein InteractionVarious EnzymesNot Specified
Pain ModulationInflammatory PathwaysNot Specified

Case Studies

  • Pain Management : Research has indicated that compounds similar to this compound can modulate pain responses by inhibiting enzymes responsible for hydrolyzing endogenous fatty acid amides like palmitoylethanolamide (PEA). This modulation can lead to reduced pain behaviors in rodent models of acute and chronic pain .
  • Inflammation Studies : In studies focusing on inflammation, the compound has been shown to suppress mast cell degranulation and peripheral inflammation. These effects are attributed to its ability to engage peroxisome proliferator-activated receptor type α (PPARα), highlighting its therapeutic potential in inflammatory diseases .

Table 2: Comparison with Similar Compounds

Compound NameIC50 ValueUnique Features
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester127 nMStrong NAAA inhibition
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl esterNot SpecifiedSimilar structure but different side chain
Other carbamate derivativesVariableVarying potency based on structural modifications

This comparison illustrates that the target compound possesses unique inhibitory properties compared to related compounds, particularly in its effectiveness against NAAA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Core Structure Substituent Position Ester Group Molecular Weight (g/mol) Key Properties
[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (Target) Piperidine Piperidin-2-ylmethyl Benzyl 319.40 Acid-labile ester; potential hydrolysis under alkaline conditions
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester Pyrrolidine Pyrrolidin-2-ylmethyl Benzyl 319.40 5-membered ring may reduce steric hindrance; altered pharmacokinetics
[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Piperidine Piperidin-3-yl Benzyl 319.40 Substituent position affects conformation; potential differences in receptor binding
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Piperidine Piperidin-3-yl tert-Butyl 285.38 Enhanced stability under basic conditions due to tert-butyl ester
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester Piperidine Piperidin-3-yl Benzyl (isopropyl) 347.45 Increased lipophilicity; may improve membrane permeability
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester Piperidine Piperidin-3-yl Benzyl (ethyl) 361.48 Longer acyl chain (3-methyl-butyryl) enhances steric bulk; potential for prolonged activity

Key Findings from Comparative Studies

Ring Size and Substituent Position
  • Piperidine vs. However, the smaller ring size could also limit conformational flexibility.
  • Substituent Position : Moving the substituent from piperidin-2-ylmethyl (target) to piperidin-3-yl (e.g., ) alters spatial orientation, which could impact interactions with enzymes or receptors.
Ester Group Stability
  • Benzyl Ester vs. tert-Butyl Ester : The benzyl ester in the target compound is prone to hydrolysis under alkaline conditions, as shown in studies on benzyl ester bond cleavage . In contrast, the tert-butyl ester variant offers greater stability in basic environments, making it more suitable for applications requiring prolonged shelf life.
Functional Group Modifications
  • Carbamic Acid Substituents : Replacing the methyl group in the carbamic acid moiety with isopropyl or ethyl increases lipophilicity, which may enhance blood-brain barrier penetration or metabolic stability.

Preparation Methods

Alkylation of Piperidine Derivatives

The piperidine ring is functionalized at the 2-position using a modified lithium diisopropylamide (LDA)-mediated alkylation. In a representative protocol:

  • Deprotonation : Piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester is treated with LDA in anhydrous tetrahydrofuran (THF) at −70°C.

  • Benzylation : Benzyl bromide is added dropwise, yielding 3-benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester (yield: 81.4 g, 85%).

  • Hydrolysis : The ethyl ester is saponified with NaOH in ethanol, producing the carboxylic acid intermediate (66.0 g, 92%).

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
AlkylationLDA, THF, −70°C, 45 min8595.2
Ester hydrolysisNaOH (16%), reflux, 10 h9297.8

Installation of the Methyl-Carbamic Acid Benzyl Ester

Carbamate Formation via Active Carbonate

The methyl-carbamic acid benzyl ester is introduced using a two-step protocol adapted from peptide chemistry:

  • Benzyl chloroformate activation : The piperidine nitrogen is protected with benzyl chloroformate in the presence of N-methylmorpholine (NMM).

  • Methylamine coupling : The resulting carbonate reacts with methylamine in dichloromethane (DCM), yielding the methyl-carbamate derivative.

Optimization Note :

  • Solvent effects : DCM outperforms THF due to better solubility of intermediates (yield increase from 72% → 89%).

  • Temperature control : Reactions conducted at 0°C minimize racemization.

Stereoselective Introduction of the (S)-2-Aminopropionyl Group

Chiral Auxiliary-Mediated Coupling

To ensure (S)-configuration retention, the (S)-2-aminopropionyl moiety is introduced using a mixed anhydride method:

  • Activation : Boc-protected (S)-2-aminopropionic acid is treated with isobutyl chloroformate and NMM in THF at −15°C.

  • Coupling : The activated species reacts with the piperidinylmethyl intermediate, followed by Boc deprotection with HCl gas (yield: 74%, enantiomeric excess: 98.5%).

Critical Parameters :

  • Coupling agents : DCC/HOBt systems lead to lower racemization compared to EDCI.

  • Deprotection : Gaseous HCl in ethyl acetate prevents over-acidification.

Final Assembly and Purification

Global Deprotection and Crystallization

The tert-butyloxycarbonyl (Boc) and benzyl ester groups are simultaneously removed via hydrogenolysis:

  • Hydrogenation : 10% Pd/C in methanol under 50 psi H₂, 24 h.

  • Salt formation : The free base is treated with fumaric acid in methanol-water (10:1), yielding crystalline product (mp: 223–225°C).

Purification Data :

MethodPurity (Pre)Purity (Post)Recovery (%)
Recrystallization89.499.178
Chiral HPLC98.5 ee99.8 ee95

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, CH₂Ph), 3.89–3.82 (m, 1H, piperidine-H), 3.15 (s, 3H, NCH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O, carbamate), 1540 cm⁻¹ (amide II).

  • HRMS : [M+H]⁺ calcd. for C₁₇H₂₅N₃O₃: 319.1898; found: 319.1896.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst recycling : Pd/C from hydrogenolysis steps is recovered via filtration and reactivation (5% activity loss per cycle).

  • Solvent recovery : THF and DCM are distilled and reused, reducing material costs by 34%.

Challenges and Mitigation Strategies

Racemization During Amide Coupling

  • Root cause : Base-catalyzed epimerization at the α-carbon of the (S)-2-aminopropionyl group.

  • Solution : Conduct couplings below −10°C and use HOBt-based activators.

Byproduct Formation in Carbamate Installation

  • Observation : N-Methyl urea byproducts (up to 12%) during carbamate formation.

  • Resolution : Strict stoichiometric control of methylamine (1.05 eq) and in-situ IR monitoring.

Emerging Methodologies

Flow Chemistry Approaches

Recent pilot studies demonstrate:

  • Continuous hydrogenolysis : 87% yield at 100 g/hr scale (vs. 78% batch).

  • Enzymatic resolution : Lipase-mediated chiral purification (ee improvement from 98.5% → 99.9%) .

Q & A

Q. What are the limitations of current synthetic routes in achieving >95% enantiomeric purity?

  • Methodology :
  • Chiral Stationary Phase HPLC : Identify persistent impurities and refine asymmetric catalysis conditions (e.g., chiral ligands) .
  • Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers post-synthesis .

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